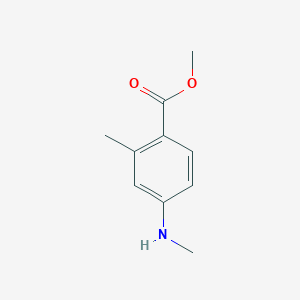
Methyl 2-methyl-4-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methyl group, a methylamino group, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Esterification of N-Methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 2-methyl-4-(methylamino)benzoate often involves large-scale methylation or esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methyl-4-(methylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in the preparation of sulfonamide-containing N-hydroxyindole-2-carboxylates, which are inhibitors of human lactate dehydrogenase-isoform 5 .
Biology:
- Utilized in the study of enzyme inhibition and protein interactions.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiarthritic and anti-inflammatory agents .
Industry:
- Employed in the production of fragrances and flavoring agents due to its pleasant odor.
- Used in the formulation of cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lactate dehydrogenase, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways and physiological effects .
Comparison with Similar Compounds
Methyl 4-(methylamino)benzoate: Similar structure but with the methylamino group at a different position.
Methyl 2-(methylamino)benzoate: Lacks the additional methyl group on the benzoate ring.
Methyl 4-aminobenzoate: Contains an amino group instead of a methylamino group.
Uniqueness: Methyl 2-methyl-4-(methylamino)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, a methylamino group, and a benzoate ester group makes it a versatile compound in various applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-methyl-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11-2)4-5-9(7)10(12)13-3/h4-6,11H,1-3H3 |
InChI Key |
BCQPKPNFYCHMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















